Hexafluorotitanic acid

Description

Structure

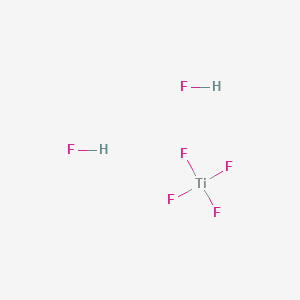

2D Structure

Properties

Molecular Formula |

F6H2Ti |

|---|---|

Molecular Weight |

163.873 g/mol |

IUPAC Name |

tetrafluorotitanium;dihydrofluoride |

InChI |

InChI=1S/6FH.Ti/h6*1H;/q;;;;;;+4/p-4 |

InChI Key |

PFSXARRIPPWGNC-UHFFFAOYSA-J |

Canonical SMILES |

F.F.F[Ti](F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

hexafluorotitanic acid chemical formula and structure

An In-Depth Technical Guide to Hexafluorotitanic Acid (H₂TiF₆): Structure, Properties, and Applications

Abstract

This compound (H₂TiF₆), a pivotal inorganic compound, holds significant importance across various industrial and research domains, most notably in materials science and surface chemistry. While its molecular formula appears straightforward, its structural nature in aqueous solution and its reactivity profile are complex. This guide provides a comprehensive technical overview of this compound, delving into its precise chemical structure, physicochemical properties, synthesis methodologies, and key reactivity, particularly its hydrolytic behavior. We will explore the causality behind its widespread use as a surface treatment agent, catalyst, and electroplating additive, grounding these applications in their underlying chemical principles. This document is intended for researchers, chemists, and materials scientists seeking a deeper, field-proven understanding of this versatile fluorinated acid.

Chemical Identity and Structure

This compound is an inorganic compound most commonly encountered as an aqueous solution. Its identity is defined by the CAS Number 17439-11-1.[1][2][3] While broadly represented by the formula H₂TiF₆, this simplification masks the true nature of the species present in its stable, acidic aqueous state.

The Hexafluorotitanate ([TiF₆]²⁻) Anion

The core of the compound's identity is the hexafluorotitanate(IV) anion, [TiF₆]²⁻. In this complex, a central titanium(IV) cation is coordinated to six fluoride ligands. The resulting coordination geometry is octahedral, a stable arrangement for transition metal halides. This octahedral structure is a critical determinant of the acid's reactivity and stability in solution.

The Cationic Environment in Aqueous Solution

The "acidic protons" (H⁺) suggested by the H₂TiF₆ formula do not exist as free ions in the aqueous phase. Instead, they are solvated by water molecules to form hydronium (H₃O⁺) and more complex oxonium cations like the Zundel cation (H₅O₂)⁺. X-ray crystallography studies of the solid hydrate have confirmed its structure is more accurately described as (H₃O)(H₅O₂)[TiF₆].[3][4] Therefore, the systematic name, oxonium hexafluoridotitanate(2-), provides a more precise description of the compound's structure.[3][4][5] This complex cationic environment underscores its nature as a strong acid.[1]

Caption: Octahedral geometry of the [TiF₆]²⁻ anion.

Physicochemical Properties

The utility of this compound is directly linked to its distinct physical and chemical properties. It is typically supplied as a 50-60% aqueous solution. The solution is a colorless to pale yellow liquid, highly soluble in water, and possesses a strong acidic character.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17439-11-1 | [1][3] |

| Molecular Formula | H₂TiF₆ | [1][2] |

| Molecular Weight | 163.87 g/mol | [2][6] |

| Appearance | Colorless to pale yellow liquid | [1][7][8] |

| Density (60% soln.) | ~1.675 g/mL at 25 °C | [7][9] |

| Solubility | Soluble in water | [1][8] |

| Stability | Stable in acidic solutions; hydrolyzes at pH > 4 | [3][10] |

| Incompatibilities | Strong bases, most metals, alkali metals | [7][9][11] |

Synthesis and Reactivity

Synthesis Pathways

The production of this compound can be approached from different precursors, a choice largely driven by the required purity and economic feasibility.

-

From Metatitanic Acid: A common laboratory and industrial method involves the reaction of metatitanic acid (TiO(OH)₂) or titanium dioxide (TiO₂) with hydrofluoric acid (HF).[12] The strong affinity of titanium for fluoride drives the reaction to completion, forming the stable [TiF₆]²⁻ complex.

-

From Ilmenite Ore: For larger-scale production, ilmenite (FeTiO₃), a common titanium ore, can be used. This process requires an initial step to remove the iron, often through leaching with a strong acid like hydrochloric acid. The resulting titanium-rich material is then digested with aqueous hydrofluoric acid.[13]

Key Reactions: Hydrolytic Instability

A defining characteristic of this compound is its conditional stability. The [TiF₆]²⁻ anion is stable in acidic media but undergoes rapid hydrolysis at a pH above 4.[10] In neutral or basic solutions, the complex breaks down to form hydrated titanium dioxide (TiO₂) and fluoride ions.[3][10]

The reaction with ammonia exemplifies this: (NH₄)₂TiF₆ + 4 NH₃ + 2 H₂O → TiO₂ + 6 NH₄F[3][4]

This reactivity is fundamental to its application in forming conversion coatings, where a controlled change in local pH at a metal surface can be used to precipitate a thin, adherent layer of titanium dioxide/oxide-fluoride.

Experimental Protocol: Laboratory Synthesis of this compound

This protocol is a representative method and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), given the high toxicity of hydrofluoric acid.

-

Preparation: Place a magnetic stir bar in a 500 mL fluoropolymer (e.g., PFA or FEP) beaker.

-

Reagents: Cautiously measure 200 mL of 48% hydrofluoric acid and add it to the beaker.

-

Reaction: While stirring vigorously, slowly add 40 g of powdered titanium dioxide (Anatase, high purity) in small portions. The addition should be slow enough to control the exothermic reaction.

-

Digestion: After all TiO₂ has been added, gently heat the mixture to 60-70°C on a hot plate and continue stirring for 2-4 hours until the solution becomes clear.

-

Filtration: Allow the solution to cool to room temperature. If any unreacted solids remain, filter the solution through a polypropylene funnel with a corrosion-resistant filter medium.

-

Storage: Transfer the clear this compound solution to a tightly sealed fluoropolymer bottle for storage.

Caption: Simplified workflow for the synthesis of H₂TiF₆.

Industrial and Research Applications

The unique properties of this compound make it indispensable in several fields.

-

Metal Surface Treatment: This is a primary application. It is a key component in conversion coatings for aluminum, titanium, and zinc alloys.[5][14][15] The acid etches the metal surface, removing native oxides, and then deposits a thin, stable titanium oxide/fluoride layer. This layer dramatically improves corrosion resistance and serves as an excellent primer for paint and other organic coatings.[14][15] It is widely used in the aerospace and automotive industries for chrome-free surface preparation.[4][5][15]

-

Electroplating: It is used as an electrolyte component in plating baths, often in conjunction with other fluoro-acids like fluorozirconic acid.[4][5][16]

-

Catalysis: The strong acidity and presence of a high-valent metal center allow H₂TiF₆ to function as a catalyst in various organic reactions and in the synthesis of certain polymers.[1][14][16]

-

Materials Synthesis: It serves as a precursor for synthesizing other titanium compounds, such as potassium hexafluorotitanate (K₂TiF₆), which is used in the manufacture of metallic titanium and as a component in aluminum grain refining fluxes.[4][5]

-

Glass and Ceramics: The compound finds use in the etching of specialized glass and in the production of titanium-based ceramics.[1][14]

Analytical Characterization

Validating the concentration and purity of this compound solutions is critical for industrial applications. Key analytical techniques include:

-

Acid-Base Titration: A straightforward method to determine the total acid content. Titration with a standardized strong base (e.g., NaOH) to a potentiometric endpoint can quantify the acid concentration.

-

Ion-Selective Electrode (ISE): A fluoride ISE can be used to determine the concentration of free and total fluoride ions in the solution, providing insight into the complexation state.

-

Inductively Coupled Plasma (ICP) Spectroscopy: ICP-OES or ICP-MS are definitive methods for accurately quantifying the titanium concentration in the solution.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the Ti-F vibrational modes characteristic of the [TiF₆]²⁻ anion, confirming the presence of the complex.[17]

Safety and Handling

This compound is a hazardous substance that demands stringent safety protocols. It is highly corrosive and acutely toxic if swallowed, inhaled, or in contact with skin.[18] Contact causes severe skin burns and serious eye damage.[1][18]

Table 2: GHS Hazard Information for this compound

| Code | Hazard Statement | Source(s) |

| H290 | May be corrosive to metals | [18] |

| H300/H301 | Fatal/Toxic if swallowed | [18][19] |

| H310/H311 | Fatal/Toxic in contact with skin | [18][19] |

| H330/H331 | Fatal/Toxic if inhaled | [18][19] |

| H314 | Causes severe skin burns and eye damage | [18] |

-

Personal Protective Equipment (PPE): Handling requires a full suite of PPE, including chemical-resistant gloves (neoprene or nitrile), a face shield, chemical splash goggles, and a lab coat or chemical-resistant apron.[5][18] Respiratory protection is necessary when mists or vapors may be generated.[18]

-

Handling: Always work in a well-ventilated area, preferably within a chemical fume hood.[18][19] Add acid to water, never the other way around, to avoid a violent exothermic reaction.[19]

-

Storage: Store in tightly sealed, corrosion-resistant containers made of fluoropolymers or glass.[1] Keep away from incompatible materials such as strong bases, cyanides, and most metals.[7][18]

Conclusion

This compound is a powerful and versatile chemical whose simple formula, H₂TiF₆, represents a complex reality of an octahedral [TiF₆]²⁻ anion stabilized by oxonium cations in aqueous solution. Its utility is derived from a combination of strong acidity, the reactivity of the coordinated fluoride, and its tendency to hydrolyze under controlled pH conditions to form stable titanium oxide layers. While its primary applications are in the demanding field of metal surface treatment, its role as a catalyst and synthetic precursor highlights its broader importance. A thorough understanding of its structure, reactivity, and significant handling hazards is essential for its safe and effective use in advancing materials science and chemical manufacturing.

References

- 1. CAS 17439-11-1: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. atamankimya.com [atamankimya.com]

- 6. This compound | F6H2Ti | CID 53393199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. morita-kagaku.co.jp [morita-kagaku.co.jp]

- 9. 17439-11-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. This compound | 17439-11-1 [chemicalbook.com]

- 12. Potassium hexafluorotitanate - Wikipedia [en.wikipedia.org]

- 13. DE1222026B - Process for the production of fluotitanic acid and hexafluotitanates - Google Patents [patents.google.com]

- 14. chemkraft.ir [chemkraft.ir]

- 15. This compound solution [myskinrecipes.com]

- 16. Fluotitanic Acid (this compound) - Stability, Accurate Composition, Best Price [sbfluorochem.in]

- 17. This compound | 80 Publications | 316 Citations | Top Authors | Related Topics [scispace.com]

- 18. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 19. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Hydrothermal Synthesis of Titanium Compounds from Hexafluorotitanic Acid

This guide provides an in-depth exploration of the hydrothermal synthesis of various titanium-based compounds utilizing hexafluorotitanic acid (H₂TiF₆) as a precursor. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the controlled synthesis of titanium dioxide polymorphs, titanates, and other functional titanium materials. This document moves beyond simple procedural outlines to delve into the underlying chemical principles, the rationale behind experimental choices, and the intricate interplay of reaction parameters that govern the final product's characteristics.

Introduction: The Strategic Advantage of this compound in Hydrothermal Synthesis

Hydrothermal synthesis stands as a robust and versatile method for producing crystalline materials from aqueous solutions under elevated temperature and pressure. This technique allows for precise control over particle size, morphology, and crystal phase, which are critical determinants of a material's functionality. While various titanium precursors are commonly employed, this compound (H₂TiF₆) presents a unique set of characteristics that make it a compelling choice for specific applications.

The primary advantage of H₂TiF₆ lies in the dual role of the hexafluorotitanate anion, [TiF₆]²⁻. It not only serves as the titanium source but also introduces fluoride ions directly into the reaction system. Fluoride ions are well-documented as powerful capping agents that can selectively adsorb onto specific crystal facets of titanium dioxide, thereby influencing its growth kinetics and final morphology. This is particularly significant for the synthesis of anatase TiO₂ with a high percentage of exposed {001} facets, which are known to be highly reactive and beneficial for applications in photocatalysis and energy storage.

This guide will elucidate the reaction mechanisms, provide detailed experimental protocols, and discuss the critical parameters that enable the tailored synthesis of titanium compounds from this strategic precursor.

The Core Chemistry: Hydrolysis and Condensation of [TiF₆]²⁻

The hydrothermal transformation of this compound into titanium compounds is fundamentally a process of hydrolysis and condensation. In an aqueous solution, the [TiF₆]²⁻ anion is relatively stable, especially under acidic conditions. However, under hydrothermal conditions (elevated temperature and pressure), the hydrolysis of [TiF₆]²⁻ is initiated.

The overall reaction can be conceptualized as a stepwise replacement of fluoride ligands with hydroxyl groups, followed by condensation reactions to form Ti-O-Ti bridges, which are the building blocks of titanium oxides and titanates.

Step 1: Hydrolysis

The initial hydrolysis of the [TiF₆]²⁻ complex can be represented as:

[TiF₆]²⁻ + nH₂O ⇌ [TiF₆₋ₙ(OH)ₙ]²⁻ + nHF

The extent of this reaction is highly dependent on the temperature, pressure, and pH of the hydrothermal medium.

Step 2: Condensation

The hydrolyzed titanium species then undergo condensation reactions (olation and oxolation) to form polynuclear oxo-bridged titanium clusters. These clusters serve as the nuclei for crystal growth.

For example:

2 [TiF₆₋ₙ(OH)ₙ]²⁻ → [(HO)ₙ₋₁F₆₋ₙTi-O-TiF₆₋ₙ(OH)ₙ₋₁]⁴⁻ + H₂O

This process continues, leading to the formation of solid-phase titanium compounds. The fluoride ions released during hydrolysis, or those still coordinated to the titanium centers, play a crucial role in directing the crystal growth, as will be discussed in subsequent sections.

Synthesis of Titanium Dioxide (TiO₂) Polymorphs

The hydrothermal synthesis from H₂TiF₆ allows for the selective formation of the three primary polymorphs of TiO₂: anatase, rutile, and brookite. The final crystalline phase is dictated by the interplay of kinetic and thermodynamic factors, which can be manipulated through the reaction conditions.

Anatase TiO₂ with High-Energy Facets

The synthesis of anatase TiO₂ with a high percentage of exposed {001} facets is a significant application of using fluoride-containing precursors like H₂TiF₆. The fluoride ions have a lower surface energy on the {001} facets of anatase compared to other facets, which stabilizes these high-energy surfaces and promotes anisotropic crystal growth.[1][2]

This protocol is adapted from methodologies that utilize fluoride as a capping agent to achieve high-energy facets.[1][2]

Materials:

-

This compound (H₂TiF₆) solution (e.g., 60 wt. % in H₂O)

-

Deionized water

-

Ethanol

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Precursor Solution Preparation: In a typical synthesis, a specific volume of H₂TiF₆ solution is added to a mixture of deionized water and ethanol. The ratio of H₂TiF₆ to the solvents is a critical parameter for controlling the final morphology.

-

Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined autoclave. The autoclave is sealed and heated to a temperature in the range of 150-200 °C for 12-24 hours.

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting white precipitate is collected by centrifugation.

-

Washing and Drying: The product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts. Finally, the purified anatase TiO₂ is dried in an oven at 60-80 °C.

Causality Behind Experimental Choices:

-

Ethanol: The use of ethanol as a co-solvent can influence the hydrolysis rate of the titanium precursor and affect the dispersibility of the resulting nanoparticles.

-

Temperature and Time: These parameters control the kinetics of crystal nucleation and growth. Higher temperatures and longer reaction times generally lead to larger crystallite sizes and higher crystallinity.[3][4]

Rutile and Brookite TiO₂

While anatase is often the kinetically favored product in the presence of fluoride, the formation of the thermodynamically more stable rutile phase can be promoted under certain conditions, such as higher temperatures, longer reaction times, or specific pH ranges.[5] The synthesis of the less common brookite phase is more challenging and often requires precise control over the reaction environment, including the use of specific mineralizers or pH adjustments.[6][7][8]

The synthesis of rutile and brookite directly from H₂TiF₆ is less documented than anatase. However, the general principles of phase selection in hydrothermal synthesis suggest that adjusting parameters such as precursor concentration, temperature, and pH can be used to favor the formation of these polymorphs. For instance, highly acidic conditions are known to favor the formation of rutile.[9]

The Pivotal Role of Boric Acid: A Fluoride Scavenger

In many synthesis protocols involving this compound or other fluoride sources, boric acid (H₃BO₃) is a common additive. Boric acid acts as a "fluoride scavenger," reacting with fluoride ions to form stable tetrafluoroborate anions ([BF₄]⁻).

H₃BO₃ + 4 HF ⇌ H₃O⁺ + [BF₄]⁻ + 2H₂O

This reaction serves two primary purposes:

-

Controlled Hydrolysis: By removing fluoride ions from the solution, boric acid promotes the hydrolysis of the [TiF₆]²⁻ complex, facilitating the formation of TiO₂.[10]

-

Morphology and Phase Control: The concentration of boric acid can be used to tune the concentration of free fluoride ions, thereby influencing the extent of facet-selective capping and, consequently, the morphology and crystal phase of the final product.

This protocol is based on liquid phase deposition methods that can be adapted for hydrothermal synthesis.[10]

Materials:

-

This compound (H₂TiF₆) solution

-

Boric acid (H₃BO₃)

-

Deionized water

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Precursor Solution Preparation: An aqueous solution of H₂TiF₆ is prepared. A separate aqueous solution of H₃BO₃ is also prepared. The two solutions are then mixed in a specific molar ratio.

-

Hydrothermal Reaction: The mixed solution is transferred to a Teflon-lined autoclave and heated to a desired temperature (e.g., 80-150 °C) for a set duration (e.g., 2-12 hours).

-

Product Recovery and Purification: The resulting TiO₂ precipitate is collected, washed thoroughly with deionized water, and dried.

Influence of H₃BO₃ Concentration:

| H₃BO₃ Concentration | Effect on Fluoride Ion Concentration | Expected Outcome on TiO₂ Synthesis |

| Low | Higher free [F⁻] | Enhanced anisotropic growth, stabilization of anatase {001} facets. |

| High | Lower free [F⁻] | More isotropic growth, potential for different morphologies or phases. |

Synthesis of Other Titanium Compounds

The versatility of the hydrothermal method with H₂TiF₆ as a precursor extends beyond the synthesis of pure TiO₂. By introducing other reactants into the hydrothermal system, a range of other titanium compounds can be produced.

Titanates

In the presence of strong bases such as sodium hydroxide (NaOH), the hydrothermal treatment of a titanium precursor can lead to the formation of titanates, such as sodium titanates (e.g., Na₂Ti₃O₇).[11] These titanates often exhibit interesting morphologies, such as nanotubes or nanorods, and can serve as intermediates for the synthesis of other titanium compounds through ion exchange.[11]

While the direct synthesis of titanates from H₂TiF₆ is not extensively reported, it is plausible that by adjusting the pH to highly alkaline conditions, the formation of titanates could be achieved.

Titanium Fluorophosphates and Fluorosulfates

Research has shown that under high fluoride concentrations provided by H₂TiF₆, the hydrothermal reaction with phosphate or sulfate sources can lead to the formation of novel titanium fluorophosphate and fluorosulfate network structures.[12] This opens up possibilities for creating new materials with potentially unique properties for applications in areas such as ion exchange, catalysis, and energy storage.

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Reaction Pathway of H₂TiF₆ Hydrolysis

Caption: Hydrolysis and condensation pathway of [TiF₆]²⁻.

Experimental Workflow for Hydrothermal Synthesis

Caption: General experimental workflow.

Characterization of Synthesized Titanium Compounds

A comprehensive characterization of the synthesized materials is crucial to understand their properties and performance. Key techniques include:

-

X-ray Diffraction (XRD): To identify the crystal phase (anatase, rutile, brookite, or other compounds) and determine the crystallite size and crystallinity.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the particle morphology, size, and size distribution. High-resolution TEM (HRTEM) can be used to observe the crystal lattice and identify exposed facets.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the material.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements on the material's surface.

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy of the synthesized semiconductor materials.

Conclusion and Future Outlook

The hydrothermal synthesis of titanium compounds from this compound offers a promising avenue for the controlled fabrication of advanced materials with tailored properties. The inherent presence of fluoride ions provides a unique handle for directing the crystal growth and achieving desired morphologies, particularly anatase TiO₂ with highly reactive {001} facets. The use of additives like boric acid further enhances the tunability of the synthesis process.

While the direct hydrothermal synthesis from H₂TiF₆ as the sole precursor is an area that warrants more focused research, the principles outlined in this guide, drawn from related synthesis methodologies, provide a solid foundation for further exploration. Future work should aim to systematically investigate the influence of a broader range of reaction parameters on the synthesis from H₂TiF₆ to unlock the full potential of this precursor for creating novel functional materials for a wide array of applications, from photocatalysis and solar energy conversion to biomedical devices.

References

- 1. jim.org.cn [jim.org.cn]

- 2. [PDF] Hydrothermal Synthesis of Flower-like Hierarchical TiO2 Microspheres from Titanium Sulfate and Hexafluorosilicic Acid | Semantic Scholar [semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Effects of Hydrothermal Time on Structure and Photocatalytic Property of Titanium Dioxide for Degradation of Rhodamine B and Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Insights into Successful Hydrothermal Synthesis of Brookite TiO2 Particles: From Micro to Nano - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights into Successful Hydrothermal Synthesis of Brookite TiO2 Particles: From Micro to Nano - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 80 Publications | 316 Citations | Top Authors | Related Topics [scispace.com]

- 11. ematweb.cmi.ua.ac.be [ematweb.cmi.ua.ac.be]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

stability and reactivity of hexafluorotitanic acid in acidic solutions

An In-depth Technical Guide to the Stability and Reactivity of Hexafluorotitanic Acid in Acidic Solutions

Executive Summary

This compound (H₂TiF₆) is a strong inorganic acid valued in applications ranging from metal surface treatment to catalyst synthesis. Its utility is intrinsically linked to the behavior of the hexafluorotitanate ([TiF₆]²⁻) anion in aqueous systems. This guide provides a detailed exploration of the chemical principles governing the stability and reactivity of H₂TiF₆, with a specific focus on acidic environments. We will delve into the thermodynamics of its dissociation, the kinetics of its hydrolysis, its reactivity profile with various substrates, and provide field-proven experimental protocols for its characterization and analysis. This document is structured to deliver not just procedural steps, but the causal scientific reasoning behind them, ensuring a comprehensive understanding for researchers and development professionals.

Chemical Structure and Speciation in Aqueous Solution

This compound is commercially available as an aqueous solution, typically at 50-60% concentration. While often denoted by the simple formula H₂TiF₆, its actual structure in the condensed phase and in solution is more complex. X-ray crystallography has revealed that its solid hydrates are oxonium salts, consisting of octahedral [TiF₆]²⁻ anions and a mixture of hydronium cations, (H₃O)⁺ and (H₅O₂)⁺.[1][2] The chemical formula can be more accurately represented as (H₃O)(H₅O₂)[TiF₆].[1]

In aqueous solution, H₂TiF₆ behaves as a strong diprotic acid. The speciation is governed by two key dissociation equilibria:

-

First Dissociation: H₂TiF₆ + H₂O ⇌ [HTiF₆]⁻ + H₃O⁺

-

Second Dissociation: [HTiF₆]⁻ + H₂O ⇌ [TiF₆]²⁻ + H₃O⁺

The first dissociation is essentially complete, with a pKₐ₁ estimated to be less than 0.[3] The second dissociation is that of a moderately strong acid, with a reported pKₐ₂ of approximately 4.2.[3] Therefore, in strongly acidic to moderately acidic solutions (pH < 4), the predominant species is the highly stable hexafluorotitanate anion, [TiF₆]²⁻. This octahedral complex is the cornerstone of the acid's stability in these conditions.[3]

Caption: Dissociation equilibria of this compound in water.

Thermodynamic and Kinetic Stability in Acidic Media

The stability of this compound is a tale of two pH regimes. In acidic solutions (pH < 4), the [TiF₆]²⁻ anion is kinetically stable and thermodynamically favored.[3] This stability arises from the strong bond between the hard acid titanium(IV) cation and the hard base fluoride anions. However, as the pH rises above 4, the system becomes susceptible to hydrolysis, leading to the formation of hydrated titanium dioxide (TiO₂) and the release of free fluoride ions.[1][2]

Equation for Hydrolysis: [TiF₆]²⁻ + 2H₂O ⇌ TiO₂ + 4H⁺ + 6F⁻

This reaction underscores the critical role of acidity. According to Le Châtelier's principle, an excess of H⁺ ions (low pH) pushes the equilibrium to the left, stabilizing the [TiF₆]²⁻ complex. Conversely, a decrease in H⁺ concentration (higher pH) allows the hydrolysis to proceed.

Mechanism of Hydrolysis

While specific kinetic studies for H₂TiF₆ are scarce, a plausible mechanism can be inferred from analogous hexafluoro-anions like [PF₆]⁻ and [AsF₆]⁻, whose hydrolysis is known to be acid-catalyzed.[4] The reaction likely proceeds through a proton-assisted pathway where a fluoride ligand is protonated, weakening the Ti-F bond and facilitating its replacement by a water molecule. This is a step-wise process, but the critical initiation step is suppressed at low pH.

Factors Influencing Stability

The practical stability of H₂TiF₆ solutions depends on several interconnected factors, summarized in the table below.

| Factor | Effect on Stability | Rationale |

| pH | High stability at pH < 4; rapid hydrolysis at pH > 4. | High H⁺ concentration suppresses the hydrolysis equilibrium.[1][3] |

| Temperature | Increased temperature accelerates hydrolysis. | Provides activation energy for the hydrolysis reaction, even at lower pH.[5] |

| Concentration | More stable in concentrated form. | Dilution can shift equilibria and increase the relative concentration of water, favoring hydrolysis. |

| Excess HF | Stabilizes the [TiF₆]²⁻ complex. | Commercial solutions often contain excess HF (e.g., 0.5%) to push the formation equilibrium of [TiF₆]²⁻ and prevent its breakdown.[3] |

| Fluoride Scavengers | Drastically reduces stability, promoting TiO₂ precipitation. | Species like boric acid (H₃BO₃) or Al³⁺ salts react with free fluoride, removing it from the solution and pulling the hydrolysis equilibrium to the right.[6] |

Reactivity Profile in Acidic Solutions

In its stable acidic range, this compound exhibits a distinct reactivity profile.

-

Reactions with Bases: As a strong acid, it undergoes rapid neutralization reactions with bases (e.g., KOH, NH₄OH) to form the corresponding hexafluorotitanate salts.

-

Corrosion of Metals: H₂TiF₆ is highly corrosive to many metals. The reaction mechanism is twofold: acid attack by H₃O⁺ ions liberating hydrogen gas, and complexation of the oxidized metal by fluoride ions. This is a key principle in its use for metal surface etching and cleaning.[2][7] For example, with zinc: Zn(s) + 2H₃O⁺(aq) + 6F⁻(aq) → [ZnF₆]⁴⁻(aq) + H₂(g) + 2H₂O(l)

-

Ligand Exchange Reactions: In the presence of high concentrations of other halides, such as in concentrated hydrochloric acid, ligand exchange is possible, where fluoride ions in the coordination sphere are replaced by chloride ions.[8][9] This can lead to the formation of mixed-halide species like [TiF₆-nCln]²⁻, altering the solution's properties. The extent of this exchange depends on the relative concentrations and bond strengths.

-

Incompatible Materials: Due to its reactivity, H₂TiF₆ is incompatible with glass, which it will etch due to the reaction with silicon dioxide.[7] It is also incompatible with strong oxidizing agents and cyanides.[3] Storage and handling should always be done using fluoropolymer (e.g., PTFE, PFA) or polyethylene-lined containers.

Experimental Protocols for Stability and Reactivity Assessment

To empower researchers, we provide two detailed protocols for assessing the stability of H₂TiF₆ solutions. These protocols are designed to be self-validating and rely on common analytical instrumentation.

Protocol 1: Potentiometric Monitoring of Hydrolysis Kinetics

This method provides a cost-effective way to determine the rate of hydrolysis by tracking the real-time changes in pH and free fluoride concentration.

Objective: To measure the rate of F⁻ release and H⁺ consumption during the hydrolysis of H₂TiF₆ at a selected pH near the instability threshold (e.g., pH 3.5 - 4.5).

Materials:

-

This compound solution (e.g., 60%)

-

pH buffer solutions (pH 4.0, 7.0)

-

Fluoride standards (1, 10, 100 ppm F⁻)

-

Deionized water

-

0.1 M NaOH solution

-

Thermostatted reaction vessel (jacketed beaker)

-

Calibrated pH meter and electrode

-

Fluoride Ion-Selective Electrode (F-ISE) with a reference electrode

-

Magnetic stirrer and stir bar

Methodology:

-

System Setup: Assemble the thermostatted reaction vessel and set the desired temperature (e.g., 25°C).

-

Calibration: Calibrate the pH meter using pH 4.0 and 7.0 buffers. Calibrate the F-ISE using the 1, 10, and 100 ppm fluoride standards.

-

Reaction Initiation: Add a known volume of deionized water to the vessel and adjust the pH to the desired starting point (e.g., pH 4.0) using dilute NaOH or H₂TiF₆.

-

Data Acquisition Start: Place the calibrated pH and F-ISE electrodes into the solution. Start the magnetic stirrer and begin recording pH and mV (from F-ISE) readings at regular intervals (e.g., every 60 seconds).

-

H₂TiF₆ Addition: Once a stable baseline is established, add a small, known amount of H₂TiF₆ solution to initiate the hydrolysis. Record this as time zero (t=0).

-

Monitoring: Continue to record pH and F-ISE readings over time. The pH will tend to decrease as hydrolysis releases H⁺, and the F-ISE will detect the increase in free F⁻. A pH controller or manual addition of NaOH may be needed to maintain a constant pH.

-

Data Analysis: Convert the mV readings from the F-ISE to F⁻ concentration using the calibration curve. Plot the concentration of free F⁻ versus time. The initial slope of this curve is proportional to the initial rate of hydrolysis under the tested conditions.

Caption: Workflow for potentiometric monitoring of H₂TiF₆ hydrolysis.

Protocol 2: Quantitative Stability Assessment by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly specific and quantitative technique for studying fluorinated compounds, making it ideal for monitoring the stability of H₂TiF₆.[10][11]

Objective: To quantify the percentage of intact [TiF₆]²⁻ versus hydrolysis products over time in a buffered acidic solution.

Materials:

-

H₂TiF₆ solution

-

D₂O (Deuterium Oxide) for field locking

-

Acid-stable pH buffer (e.g., deuterated acetate buffer)

-

Trifluoroacetic acid (TFA) as an internal standard

-

5mm NMR tubes

Methodology:

-

Sample Preparation:

-

Prepare a buffered D₂O solution at the desired pH (e.g., pH 3.0).

-

Add a precise amount of TFA internal standard to the buffer. Its signal (a sharp singlet) will be the reference for quantification.

-

In an NMR tube, combine the buffered D₂O/TFA solution with a known amount of the H₂TiF₆ solution.

-

-

NMR Acquisition (t=0): Immediately acquire a ¹⁹F NMR spectrum.

-

Key Parameters: Use a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to ensure accurate integration. A 90° pulse angle is standard.[11]

-

-

Spectral Analysis (t=0):

-

The intact [TiF₆]²⁻ anion should appear as a sharp singlet.

-

Hydrolysis products, such as intermediate aquated species ([TiF₅(H₂O)]⁻) or free fluoride (F⁻), will appear as new, distinct signals. Aqueous F⁻ typically appears around -125 ppm.[12]

-

Integrate the area of the [TiF₆]²⁻ peak and the TFA standard peak. Calculate the initial concentration ratio.

-

-

Time-Course Study: Store the NMR tube under controlled temperature conditions. Acquire subsequent ¹⁹F NMR spectra at regular time intervals (e.g., 1 hr, 4 hrs, 24 hrs).

-

Data Analysis: For each time point, integrate the peaks corresponding to [TiF₆]²⁻ and any hydrolysis products. By comparing the integral of the decaying [TiF₆]²⁻ peak to the stable integral of the TFA standard, you can plot the concentration of H₂TiF₆ versus time and determine its rate of decomposition.

Caption: Workflow for quantitative ¹⁹F NMR stability analysis.

Safety, Handling, and Storage

This compound is an acutely toxic and corrosive material. Adherence to strict safety protocols is mandatory.

-

Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[3] Causes severe skin burns and serious eye damage.[3] Thermal decomposition generates highly toxic hydrogen fluoride gas.[3]

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear a face shield, safety goggles, acid-resistant gloves (e.g., neoprene or nitrile), and a chemically resistant apron or lab coat.[6]

-

Material Compatibility: As previously noted, H₂TiF₆ is incompatible with glass. All handling and storage must be performed using compatible materials.

| Material | Compatibility Rating | Notes |

| Glass | Severe Effect | Rapidly etched by fluoride. Do not use.[3] |

| Stainless Steel (304, 316) | Moderate Effect | Subject to acid and fluoride corrosion over time. |

| Polypropylene (PP) | Good | Suitable for short-term handling and storage. |

| Polyethylene (LDPE, HDPE) | Excellent | Commonly used for bottles and drum liners.[13] |

| PTFE, PFA, FEP | Excellent | Highly resistant; ideal for labware and tubing. |

| Elastomers (Buna-N, Viton) | Poor to Moderate | Check specific chemical compatibility charts; generally not recommended for long-term exposure. |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. WO2009104011A2 - Process for the manufacture of titania coated microspheres - Google Patents [patents.google.com]

- 7. CAS 17439-11-1: this compound | CymitQuimica [cymitquimica.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. colorado.edu [colorado.edu]

- 13. researchgate.net [researchgate.net]

hydrolysis mechanism of hexafluorotitanate salts under basic conditions

An In-Depth Technical Guide to the Hydrolysis Mechanism of Hexafluorotitanate Salts Under Basic Conditions

Introduction

Hexafluorotitanate salts, represented by the general formula A₂[TiF₆] (where A is typically an alkali metal or ammonium cation, such as K⁺ or NH₄⁺), are pivotal precursors in various advanced materials synthesis routes. Their primary application lies in the production of high-purity titanium dioxide (TiO₂), a material of immense commercial and scientific interest due to its applications in photocatalysis, pigments, solar cells, and biomedical devices. The transformation of the highly stable hexafluorotitanate anion, [TiF₆]²⁻, into titanium oxide is achieved through hydrolysis. While stable in neutral or acidic aqueous solutions, the [TiF₆]²⁻ anion undergoes a controlled degradation under basic (alkaline) conditions.

This technical guide provides a comprehensive exploration of the hydrolysis mechanism of hexafluorotitanate salts in basic media. We will dissect the stepwise reaction pathways, elucidate the critical role of reaction parameters such as pH and temperature, and present a validated experimental workflow for studying this process. This document is intended for researchers, materials scientists, and chemical engineers seeking a deep, mechanistically-grounded understanding of this important inorganic transformation.

The Core Hydrolysis Mechanism: A Stepwise Nucleophilic Substitution

The fundamental process governing the decomposition of the [TiF₆]²⁻ anion in an alkaline environment is a series of sequential nucleophilic substitution reactions. The hydroxide ion (OH⁻), abundant in basic solutions, acts as the nucleophile, attacking the central titanium (IV) atom and displacing the fluoride (F⁻) ligands. This process is not instantaneous but occurs in a stepwise manner, leading to the formation of various intermediate oxy- and hydroxy-fluorotitanate species.

The overall reaction can be summarized as:

[TiF₆]²⁻(aq) + 4OH⁻(aq) → TiO₂(s) + 6F⁻(aq) + 2H₂O(l)

This equation, however, belies the complexity of the underlying mechanism. The transformation proceeds through several distinct stages:

-

Initial Hydroxylation: The first step is the replacement of a single fluoride ligand with a hydroxide group. This is typically the rate-limiting step under mildly basic conditions. [TiF₆]²⁻ + OH⁻ ⇌ [TiF₅(OH)]²⁻ + F⁻

-

Sequential F⁻/OH⁻ Exchange: As the reaction proceeds, subsequent fluoride ligands are replaced by hydroxide ions. This leads to a cascade of intermediates with decreasing fluorine content. [TiF₅(OH)]²⁻ + OH⁻ ⇌ [TiF₄(OH)₂]²⁻ + F⁻ ... and so on.

-

Formation of Oxyfluorotitanates: In many cases, particularly with ammonium hexafluorotitanate, stable ammonium oxyfluorotitanate intermediates precipitate before complete hydrolysis. Species such as (NH₄)₂TiOF₄ and NH₄TiOF₃ have been identified as key intermediates at specific pH ranges, for instance, around pH 9.[1][2]

The progression of this substitution is critically dependent on the hydroxide ion concentration, as dictated by the solution's pH.

References

An In-depth Technical Guide to the Physicochemical Properties of Hexafluorotitanic Acid (H₂TiF₆)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Hexafluorotitanic Acid

This compound (H₂TiF₆), also known as fluorotitanic acid, is a strong inorganic acid that exists predominantly in aqueous solutions.[1] It is a crucial reagent and intermediate in various industrial and research applications, including metal surface treatment, electroplating, and as a precursor for the synthesis of titanium-containing compounds and catalysts.[2][3][4] For professionals in scientific research and drug development, a thorough understanding of its fundamental physical properties, such as molar mass and density, is paramount for accurate experimental design, stoichiometric calculations, and ensuring laboratory safety. This guide provides a detailed examination of these core properties, their practical implications, and standardized protocols for their verification.

Core Physicochemical Properties

The utility of this compound in a laboratory setting is intrinsically linked to its well-defined physical characteristics. These properties are not merely abstract values but are critical for the day-to-day work of researchers, influencing everything from solution preparation to the interpretation of experimental results.

Molar Mass: The Foundation of Stoichiometry

The molar mass of a compound is a cornerstone of chemical calculations, enabling the conversion between the mass of a substance and its molar quantity. For this compound, this is essential for preparing solutions of precise concentrations and for calculating reactant ratios in chemical syntheses.

The molar mass of H₂TiF₆ is consistently reported as approximately 163.87 g/mol .[5][6] This value is derived from the atomic masses of its constituent elements: two hydrogen atoms, one titanium atom, and six fluorine atoms.

Density: A Measure of Concentration and Purity

The density of this compound is a critical parameter that often correlates with the concentration of the acid in an aqueous solution. Commercial preparations are typically available in concentrations ranging from 50% to 60% by weight in water.[7][8] It is important to note that the density of these solutions is significantly influenced by their concentration and temperature.

The table below summarizes the density values for commonly available concentrations of this compound solutions.

| Concentration (wt. % in H₂O) | Density (g/mL) | Temperature (°C) |

| 60% | 1.675 | 25 |

| 60% | 1.38 | Not Specified |

Note: Discrepancies in density values for the same concentration may arise from different measurement standards or impurities.

Practical Implications for the Researcher

A firm grasp of these physical properties is not just academic; it has direct consequences for experimental success and safety.

-

Accurate Solution Preparation : The molar mass is indispensable for calculating the mass of H₂TiF₆ required to prepare a solution of a specific molarity. Errors in this calculation can lead to incorrect reaction stoichiometry and unreliable experimental outcomes.

-

Concentration Verification : The density of a this compound solution can serve as a quick and non-destructive method to verify its concentration. A deviation from the expected density may indicate evaporation, contamination, or an incorrect initial concentration.

-

Safety and Handling : Knowledge of the density is crucial for safe handling and storage. The high density of concentrated solutions means that even small volumes can be deceptively heavy. Furthermore, understanding the properties of H₂TiF₆, a corrosive and toxic substance, is vital for implementing appropriate safety protocols, such as the use of personal protective equipment and proper ventilation.[9][10]

Experimental Protocol: Determination of Density

To ensure the accuracy of experimental work, it is often necessary to determine the density of a specific this compound solution in the laboratory. The following protocol outlines a standard procedure using a pycnometer.

Materials and Equipment

-

This compound solution of unknown density

-

Pycnometer (specific gravity bottle) of known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Deionized water

-

Acetone (for rinsing and drying)

-

Personal Protective Equipment (gloves, goggles, lab coat)

Step-by-Step Procedure

-

Preparation :

-

Clean the pycnometer thoroughly with deionized water and then rinse with acetone to ensure it is completely dry.

-

Allow the pycnometer to equilibrate to room temperature.

-

Measure and record the mass of the empty, dry pycnometer (m₁).

-

-

Calibration with Deionized Water :

-

Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.

-

Insert the stopper and allow any excess water to escape through the capillary.

-

Carefully wipe the outside of the pycnometer dry.

-

Measure and record the mass of the pycnometer filled with deionized water (m₂).

-

Measure and record the temperature of the water.

-

-

Measurement of this compound Solution :

-

Empty and dry the pycnometer as in the preparation step.

-

Fill the pycnometer with the this compound solution, again ensuring no air bubbles are present.

-

Insert the stopper, wipe the exterior dry, and measure the mass of the pycnometer filled with the acid solution (m₃).

-

-

Calculation :

-

Calculate the mass of the water: m_water = m₂ - m₁

-

Look up the density of water (ρ_water) at the measured temperature.

-

Calculate the volume of the pycnometer: V = m_water / ρ_water

-

Calculate the mass of the this compound solution: m_acid = m₃ - m₁

-

Calculate the density of the this compound solution: ρ_acid = m_acid / V

-

Workflow for Density Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the density of a this compound solution.

Caption: Workflow for the determination of this compound solution density using a pycnometer.

Conclusion

The molar mass and density of this compound are fundamental physical properties that are indispensable for its safe and effective use in research and development. This guide has provided a detailed overview of these properties, their importance in a laboratory context, and a practical protocol for the determination of density. By understanding and applying this knowledge, researchers can enhance the accuracy, reliability, and safety of their experimental work.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound | 80 Publications | 316 Citations | Top Authors | Related Topics [scispace.com]

- 4. This compound solution [myskinrecipes.com]

- 5. This compound | F6H2Ti | CID 53393199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. honeywell-pmt.com [honeywell-pmt.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to Safety Protocols for Handling 60% Aqueous Hexafluorotitanic Acid

This guide provides a comprehensive overview of the essential safety protocols for handling 60% aqueous hexafluorotitanic acid. It is intended for researchers, scientists, and drug development professionals who work with this highly corrosive and toxic substance. The information herein is synthesized from authoritative safety data sheets and chemical safety literature to ensure the highest level of scientific integrity and practical applicability.

Section 1: Understanding the Inherent Risks of 60% Aqueous this compound

This compound (H₂TiF₆) in a 60% aqueous solution is a colorless to pale yellow liquid that is highly soluble in water, creating a strongly acidic and corrosive solution.[1] Its primary hazards stem from its acute toxicity and corrosivity. This substance is classified as fatal if swallowed, in contact with skin, or if inhaled.[2] Furthermore, it causes severe skin burns and serious eye damage.[2][3][4] The presence of hydrofluoric acid (HF) as a component or decomposition product significantly contributes to its hazardous nature, as HF can cause deep, penetrating burns and systemic toxicity.[2][5]

The causality behind these dangers lies in the chemical's ability to readily release fluoride ions, which can penetrate tissues and interfere with cellular metabolism. Systemic absorption of fluoride ions can lead to life-threatening conditions such as hypocalcemia (low calcium levels in the blood), which can affect heart function.[2]

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

A self-validating safety system relies on a multi-layered approach to risk mitigation, commonly known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize exposure.

Caption: Hierarchy of controls for managing risks associated with 60% this compound.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Given the high toxicity of 60% this compound, robust engineering controls are paramount. All handling of this chemical must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2][4]

Personal Protective Equipment (PPE) is the last line of defense and must be selected carefully and worn correctly.

| PPE Component | Specifications | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3] Consider double-gloving. | To prevent skin contact, which can be fatal.[2] |

| Eye and Face Protection | Chemical splash goggles and a face shield.[2][7] | To protect against severe eye damage from splashes.[2] |

| Skin and Body Protection | Chemical-resistant apron or suit, and closed-toe shoes.[3][7] | To prevent skin contact with corrosive material. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for acid gases should be used if ventilation is inadequate or if there is a risk of inhalation.[3][4] | To prevent inhalation of toxic vapors, which can be fatal.[2] |

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents.

Handling:

-

Always handle 60% this compound within a designated and properly functioning fume hood.[2][6]

-

Prevent contact with skin and eyes.[2]

-

When diluting, always add acid to water slowly , never the other way around, to avoid a violent exothermic reaction.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][6]

Storage:

-

Store away from incompatible materials such as bases, cyanides, glass, and metals.[2]

-

Do not store in glass containers, as it can react with silica.[1][2] High-density polyethylene (HDPE) containers are a suitable alternative.[4]

-

Store in a locked cabinet or other secure area to restrict access to authorized personnel.[4][8]

Section 5: Emergency Procedures: A Step-by-Step Response

In the event of an emergency, a rapid and correct response is crucial to minimize harm.

Caption: Emergency response workflow for spills and personal exposure to 60% this compound.

Experimental Protocols for Emergency Response:

Skin Exposure:

-

Immediately proceed to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[9]

-

While rinsing, remove all contaminated clothing.[9]

-

After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it into the skin.[2][10] This is a critical step to neutralize the fluoride ions that have penetrated the skin.

-

Seek immediate medical attention.[2][9] Inform medical personnel of the specific chemical exposure.

Eye Exposure:

-

Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][9]

-

Remove contact lenses if present and easy to do so.[2]

-

Do not apply calcium gluconate gel to the eyes.[10]

Inhalation:

-

If breathing is difficult or has stopped, provide artificial respiration, but avoid mouth-to-mouth contact.[3][10]

Ingestion:

-

Do NOT induce vomiting. [2]

-

If the person is conscious, have them rinse their mouth with water.[2]

-

Have the victim drink large amounts of water to dilute the acid.[10] Milk or antacids containing calcium or magnesium may also be given to help bind the fluoride ions.[10]

-

Seek immediate medical attention.[2]

Spill Cleanup:

-

For small spills:

-

Ensure proper PPE is worn, including respiratory protection.

-

Contain the spill with an inert absorbent material such as sand or earth.[6]

-

Neutralize the spill with a suitable agent like sodium bicarbonate or magnesium oxide.[11]

-

Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][6]

-

Ventilate the area.[2]

-

-

For large spills:

References

- 1. CAS 17439-11-1: this compound | CymitQuimica [cymitquimica.com]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. sc.edu [sc.edu]

- 8. echemi.com [echemi.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. ehs.utoronto.ca [ehs.utoronto.ca]

- 11. sjsu.edu [sjsu.edu]

X-ray crystallography analysis of oxonium hexafluoridotitanate(2-)

An In-Depth Technical Guide to the X-ray Crystallography Analysis of Oxonium Hexafluoridotitanate(2-), (H₃O)₂TiF₆

Introduction

Oxonium hexafluoridotitanate(2-), with the chemical formula (H₃O)₂TiF₆, is an inorganic salt comprising hydronium (H₃O⁺) cations and hexafluoridotitanate(2-) (TiF₆²⁻) anions. The precise characterization of its three-dimensional atomic arrangement is fundamental to understanding its chemical and physical properties, such as stability, reactivity, and potential applications in materials science and catalysis. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for this purpose, providing unparalleled detail on molecular geometry, crystal packing, and intermolecular interactions.[1][2][3]

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the entire workflow for the structural analysis of (H₃O)₂TiF₆, from synthesis and crystallization to data acquisition and structure refinement. It emphasizes the rationale behind key experimental decisions and addresses the critical safety protocols required when working with its hazardous precursors.

Section 1: Synthesis and Crystallization of (H₃O)₂TiF₆

The synthesis of (H₃O)₂TiF₆ necessitates the use of hydrofluoric acid (HF), a highly corrosive and toxic substance that serves as both the fluoride source and the solvent. The reaction typically involves the digestion of a titanium(IV) oxide precursor in concentrated aqueous HF.

Proposed Synthetic Reaction: TiO₂ (s) + 6 HF (aq) → H₂TiF₆ (aq) + 2 H₂O (l) H₂TiF₆ (aq) + 2 H₂O (l) ⇌ (H₃O)₂TiF₆ (aq)

The resulting aqueous solution contains the target compound. The critical next step is the growth of high-quality single crystals suitable for X-ray diffraction. Crystal quality is paramount, as it directly influences the quality of the diffraction data and the accuracy of the final structure.[4]

Experimental Protocol: Synthesis and Crystallization

-

Reaction Setup: In a chemical fume hood, carefully add 1.0 g of titanium(IV) oxide (TiO₂) powder to a 50 mL PFA (perfluoroalkoxy) or Teflon beaker.

-

Acid Digestion: While stirring with a Teflon-coated magnetic stir bar, slowly add 20 mL of 48% aqueous hydrofluoric acid (HF). Caution: This reaction is exothermic and generates hazardous fumes.

-

Dissolution: Gently heat the mixture to approximately 60°C on a hot plate to facilitate the complete dissolution of the TiO₂. The solution should become clear and colorless.

-

Crystallization (Slow Evaporation): Once dissolution is complete, remove the beaker from the heat. Cover the beaker with Parafilm and puncture it with a needle to create a few small holes.

-

Crystal Growth: Leave the solution undisturbed in the fume hood. Slow evaporation of the solvent over several days to weeks will increase the concentration, leading to the formation of single crystals. The key to obtaining diffraction-quality crystals is to allow them to grow slowly.[4]

-

Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), they can be carefully harvested from the mother liquor using a nylon loop or forceps.

Logical Flow: From Reactants to Single Crystal

References

dissociation constant and pKa values of hexafluorotitanic acid

An In-depth Technical Guide to the Dissociation Constant and pKa Values of Hexafluorotitanic Acid

Abstract

This compound (H₂TiF₆) is a pivotal inorganic compound with extensive applications in metal surface treatment, catalysis, and electroplating.[1][2][3][4] Its efficacy in these roles is fundamentally governed by its behavior as a strong diprotic acid in aqueous media. A thorough understanding of its dissociation constants (Ka) and corresponding pKa values is therefore critical for optimizing industrial processes and advancing novel applications. This guide provides a comprehensive analysis of the theoretical and experimental landscape of H₂TiF₆ dissociation. We will delve into the established pKa₂ value, elucidate the challenges surrounding the determination of pKa₁, and present detailed methodologies for its characterization. The narrative synthesizes scattered literature data into a coherent, field-proven guide, offering insights into the practical implications of its acid-base chemistry.

Introduction to this compound: A Profile

This compound, systematically known as dihydrogen hexafluorotitanate(2-), is commercially available as an aqueous solution, typically at 50-60% concentration.[5][6] While often represented by the simple formula H₂TiF₆, its structure in the solid, hydrated state has been identified by X-ray crystallography as (H₃O)(H₅O₂)[TiF₆], featuring distinct oxonium cations.[2][7]

In solution, the chemistry is dominated by the highly stable, colorless hexafluorotitanate anion, [TiF₆]²⁻.[8][9][10] This species possesses an octahedral geometry, which contributes significantly to the compound's overall stability and strong acidity.[5][7] The primary utility of H₂TiF₆ stems from its ability to act as a source of this complex anion and hydronium ions, making it a powerful agent for etching, cleaning, and plating various metals.[11][12]

Theoretical Framework: The Stepwise Dissociation of a Strong Diprotic Acid

As a diprotic acid, H₂TiF₆ donates its two protons in a stepwise manner in an aqueous environment. Each dissociation step is characterized by a unique equilibrium constant (Ka) and its logarithmic counterpart, pKa (-logKa).[13][14]

The two dissociation equilibria are:

-

First Dissociation (pKa₁): H₂TiF₆ + H₂O ⇌ H₃O⁺ + [HTiF₆]⁻

-

Second Dissociation (pKa₂): [HTiF₆]⁻ + H₂O ⇌ H₃O⁺ + [TiF₆]²⁻

This compound is classified as a strong acid, with some sources even describing it as a superacid.[11] This implies that the first dissociation is virtually complete in water.[15] Consequently, the concentration of the undissociated H₂TiF₆ species in a typical aqueous solution is negligible.[16] This behavior is attributed to the "leveling effect" of water, where any acid stronger than the hydronium ion (H₃O⁺) will dissociate completely to form H₃O⁺.[15] This phenomenon makes the direct experimental determination of pKa₁ in water exceptionally challenging, as the equilibrium lies so far to the right that the concentration of the reactant, [H₂TiF₆], is too low to be accurately measured.[15][17]

The stability of the resulting [TiF₆]²⁻ anion is a key thermodynamic driver for this strong acidity. However, this stability is pH-dependent; the anion is known to undergo hydrolysis at a pH greater than 4, leading to the formation of hydrated titanium dioxide.[5][7]

Quantitative Dissociation Data

The available experimental data for the pKa values of this compound are limited but informative. The key values are summarized below.

| Parameter | Value | Method | Comments | Source |

| pKa₁ | Not Experimentally Determined | N/A | Presumed to be a low, negative value characteristic of a strong acid due to the leveling effect of water. | [5][15] |

| pKa₂ | 4.2 | Conductometric & Thermometric Titration | This value corresponds to the dissociation of the hydrohexafluorotitanate(1-) anion, [HTiF₆]⁻. | [5] |

The pKa₂ value of 4.2 is significant because it falls within a common working pH range. This indicates that the equilibrium between the [HTiF₆]⁻ and [TiF₆]²⁻ species can be readily manipulated by adjusting the solution pH, a critical parameter in formulation and process control.

Methodologies for pKa Determination

The disparate nature of the two dissociation steps necessitates different experimental approaches. While pKa₂ can be determined using classical methods, pKa₁ requires more advanced techniques that circumvent the limitations of aqueous chemistry.

The Challenge of Measuring pKa₁: The Leveling Effect

The primary obstacle to measuring pKa₁ is the leveling effect of the aqueous solvent. Any acid significantly stronger than H₃O⁺ (pKa = 0) will appear to have the same strength.

Caption: The leveling effect of water on strong acids.

To determine pKa values for very strong acids, researchers must employ techniques such as:

-

Non-aqueous Solvents: Using a more acidic solvent (e.g., acetic acid) that can protonate the strong acid, allowing an equilibrium to be established.

-

Spectroscopic Methods: Techniques like ¹⁹F NMR can detect subtle changes in the electronic environment around the fluorine atoms, which can be correlated with protonation states even in highly acidic media.[18][19][20]

-

Theoretical Calculations: Computational chemistry models can be used to estimate the pKa value based on the molecule's electronic structure.

Experimental Protocol: Conductometric Titration for pKa₂ Determination

The reported pKa₂ value was determined using conductometric titration.[5] This choice is logical because it relies on changes in the overall ionic conductivity of the solution, which is sensitive to the replacement of one ionic species with another of different ionic mobility.

Principle: The titration of the intermediate acid species ([HTiF₆]⁻) with a strong base (e.g., NaOH) involves the conversion of the mobile H₃O⁺ ions (from the initial strong acid dissociation) and then the [HTiF₆]⁻ ions into less mobile [TiF₆]²⁻ ions and water. The conductivity decreases initially as H₃O⁺ is neutralized and then changes slope as [HTiF₆]⁻ is neutralized. The equivalence point is identified by a sharp change in the slope of the conductivity curve.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a standardized solution of ~0.1 M NaOH.

-

Prepare an aqueous solution of H₂TiF₆ of known approximate concentration (e.g., ~0.05 M).

-

Calibrate a laboratory conductivity meter using standard KCl solutions.

-

-

Titration Setup:

-

Pipette a precise volume (e.g., 50.00 mL) of the H₂TiF₆ solution into a beaker.

-

Add sufficient deionized water to ensure the conductivity probe is fully submerged.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated conductivity probe and a temperature probe into the solution.

-

Position the tip of a burette filled with the standardized NaOH solution above the beaker.

-

-

Execution:

-

Record the initial temperature and conductivity of the H₂TiF₆ solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.50 mL).

-

After each addition, allow the conductivity reading to stabilize and record the value along with the total volume of titrant added.

-

Continue adding titrant well past the expected equivalence points to ensure the full titration curve is captured. Two inflection points are expected: the first for the neutralization of the initial H₃O⁺ from the first dissociation, and the second for the neutralization of the [HTiF₆]⁻.

-

-

Data Analysis:

-

Plot the measured conductivity (y-axis) versus the volume of NaOH added (x-axis).

-

The resulting graph will consist of segments with different slopes. The second inflection point (V_eq2) corresponds to the complete neutralization of the [HTiF₆]⁻.

-

The pH at the half-equivalence point (V_eq2 / 2) is equal to the pKa₂.[13] To find this, a parallel potentiometric (pH) titration can be run, or the pH can be calculated from the concentrations at that specific point.

-

Alternatively, the dissociation constant Ka₂ can be calculated from the conductivity data using the principles of weak electrolyte dissociation.[21]

-

Caption: Workflow for pKa₂ determination via conductometric titration.

Practical Implications for Researchers

The dual pKa nature of H₂TiF₆ has significant consequences for its practical application:

-

High Acidity (pKa₁): In nearly all aqueous applications, the first proton is fully dissociated. Formulations should account for the high concentration of H₃O⁺, which dictates the material's corrosive nature and its effectiveness in oxide scale removal and metal etching.[11]

-

pH-Dependent Speciation (pKa₂): The equilibrium between [HTiF₆]⁻ and [TiF₆]²⁻ is active in the moderately acidic range (pH ~3-5). For processes like electroplating or surface conversion coatings, controlling the pH around the pKa₂ value of 4.2 is crucial. This control dictates the concentration of the active [TiF₆]²⁻ species, influencing reaction rates, deposit quality, and coating performance.

-

Hydrolytic Instability: The fact that hydrolysis becomes significant at pH > 4 is directly linked to the pKa₂.[5] As the concentration of the fully deprotonated [TiF₆]²⁻ anion increases (governed by the pKa₂ equilibrium), the system becomes more susceptible to hydrolysis, which can lead to the undesirable precipitation of titanium oxides. Therefore, maintaining the pH below 4 is essential for solution stability.

Conclusion and Future Outlook

This compound is a strong, diprotic acid whose dissociation behavior is central to its industrial function. While the second dissociation constant (pKa₂ = 4.2) is well-established and provides a critical parameter for process control, the first dissociation constant (pKa₁) remains experimentally unquantified in aqueous solution due to the solvent's leveling effect. It is understood to have a low, negative value indicative of a very strong acid.

Future research should be directed towards an authoritative determination of pKa₁. This endeavor will likely require a combination of advanced experimental techniques, such as ¹⁹F NMR spectroscopy in non-aqueous, superacidic media, coupled with high-level computational modeling. A definitive value for pKa₁ would complete our fundamental understanding of this important industrial chemical and enable more precise modeling of its behavior in complex chemical systems.

References

- 1. chemkraft.ir [chemkraft.ir]

- 2. atamankimya.com [atamankimya.com]

- 3. ddfluor.com [ddfluor.com]

- 4. atamankimya.com [atamankimya.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. brainly.in [brainly.in]

- 9. Amongst `TiF_6^(2-), CoF_6^(3-), Cu_2Cl_2" and " NiCl_4^(2-)`, which are the colourless species ? (atomic number of Ti = 22 , Co = 27, Cu = 29, Ni = 28) [allen.in]

- 10. gauthmath.com [gauthmath.com]

- 11. CAS 17439-11-1: this compound | CymitQuimica [cymitquimica.com]

- 12. Fluotitanic Acid (this compound) - Stability, Accurate Composition, Best Price [sbfluorochem.in]

- 13. byjus.com [byjus.com]

- 14. catalystchemistry.com.au [catalystchemistry.com.au]

- 15. Acid dissociation constant - Wikipedia [en.wikipedia.org]

- 16. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 17. reddit.com [reddit.com]

- 18. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 19. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Toxicological and Hazard Assessment of Hexafluorotitanic Acid for Scientific Professionals

An In-depth Technical Guide:

Introduction

Hexafluorotitanic acid (H₂TiF₆), primarily available as a 50-60% aqueous solution, is a powerful inorganic acid utilized in various industrial and research applications, including metal surface treatment, electroplating, and as a laboratory chemical.[1][2] While its utility is significant, its toxicological profile presents severe, multifaceted hazards that demand rigorous understanding and control. This guide provides an in-depth analysis of the toxicological properties of this compound, moving beyond a simple recitation of hazards to explain the underlying mechanisms of its toxicity. The toxicological properties of H₂TiF₆ are profoundly influenced by both its corrosive acidic nature and the systemic effects of the fluoride ion, making its profile closely analogous to the well-documented dangers of Hydrofluoric Acid (HF).[3] This document is intended for researchers, scientists, and professionals who handle this substance, providing the critical knowledge necessary to implement effective risk mitigation and emergency response strategies.

Physicochemical Properties and Reactivity

Understanding the fundamental chemistry of this compound is the first step in appreciating its hazards. It does not exist as a stable, pure compound and is only handled as an aqueous solution.[3] As a strong acid, its solutions are highly corrosive and reactive.

| Property | Value | Source |

| Chemical Formula | H₂TiF₆ | [4] |

| CAS Number | 17439-11-1 | [1][2][4] |

| Appearance | Colorless liquid | [2] |

| Stability | Stable in acidic aqueous solution; hydrolyzes rapidly at pH > 4 to form titanium dioxide (TiO₂) and fluoride ions. | [3][5] |

| Reactivity | Highly corrosive to metals, releasing flammable hydrogen gas.[2][4] Reacts with glass, cyanides, and bases.[1] Thermal decomposition generates highly toxic Hydrogen Fluoride (HF) gas.[2][6] |

The most critical aspect for laboratory professionals is its reactivity with glass and other silicate-containing materials.[1][2] This necessitates the exclusive use of appropriate plasticware (e.g., high-density polyethylene) for storage and handling to prevent containment failure.[7]

The Dual Mechanism of Toxicity

The severe danger of this compound exposure stems from a two-pronged attack on biological tissues. It is crucial to understand both mechanisms, as one causes immediate, visible damage while the other initiates a delayed, systemic, and potentially lethal cascade.

2.1 The Corrosive Threat: Hydrogen Ion (H⁺) Activity

As a strong acid, H₂TiF₆ in solution has a high concentration of hydrogen ions (H⁺). Upon contact with tissue—be it skin, eyes, or the respiratory tract—these ions cause immediate and severe corrosive burns through liquefactive necrosis.[8] This is a non-specific, rapid destruction of tissue, leading to the symptoms of severe pain, burns, and eye damage.[1][7]

2.2 The Systemic Threat: Fluoride Ion (F⁻) Penetration

The more insidious and often underestimated hazard comes from the hexafluorotitanate anion (TiF₆²⁻), which acts as a source of free fluoride ions (F⁻). The fluoride ion is small and highly lipophilic, allowing it to penetrate deep into tissues far beyond the initial site of corrosive damage.[8] Once systemic, it exerts its toxicity by avidly binding to essential divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[2]

This sequestration of vital electrolytes triggers a catastrophic systemic failure:

-

Profound Hypocalcemia: The rapid binding of F⁻ with Ca²⁺ forms insoluble calcium fluoride, causing a precipitous drop in serum calcium levels. Calcium is critical for nerve impulse transmission and muscle contraction. Its depletion can lead to severe metabolic disruption and life-threatening cardiac arrhythmias.[2]

-

Enzyme Inhibition: Fluoride ions can inhibit numerous enzymes that depend on magnesium or calcium, further disrupting cellular metabolism.

The following diagram illustrates this toxic pathway from initial exposure to systemic crisis.

References

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. honeywell-pmt.com [honeywell-pmt.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Hydrofluoric Acid Burns - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Electroplating Bath Formulation Using Hexafluorotitanic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract